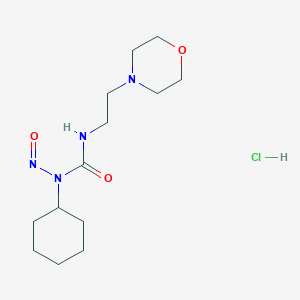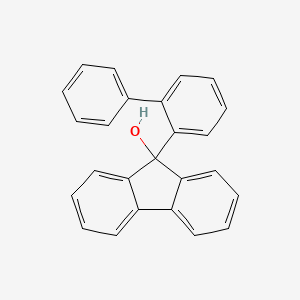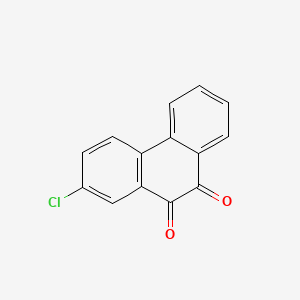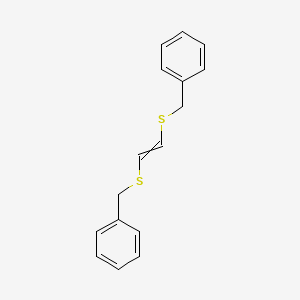![molecular formula C22H20S B14008960 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- CAS No. 81536-13-2](/img/structure/B14008960.png)
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- is a chemical compound with the molecular formula C22H20S It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a 2,4,6-trimethylphenylthio group attached to the 9th position of the fluorene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- typically involves the reaction of 9H-fluorene with 2,4,6-trimethylphenylthiol under specific conditions. A common method includes:
Starting Materials: 9H-fluorene and 2,4,6-trimethylphenylthiol.
Catalysts: Often, a base such as sodium hydride (NaH) is used to deprotonate the thiol group.
Solvents: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The mixture is typically heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- involves its interaction with molecular targets through its aromatic and thio groups. These interactions can affect various biochemical pathways, potentially leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluorene,9-(phenylmethylene)-: Another fluorene derivative with a phenylmethylene group.
9H-Fluorene,2,4,6-trinitrophenol: A fluorene derivative with nitro groups, known for its explosive properties.
Uniqueness
9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]- is unique due to the presence of the 2,4,6-trimethylphenylthio group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with aromatic and sulfur-containing compounds.
Propriétés
Numéro CAS |
81536-13-2 |
|---|---|
Formule moléculaire |
C22H20S |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
9-(2,4,6-trimethylphenyl)sulfanyl-9H-fluorene |
InChI |
InChI=1S/C22H20S/c1-14-12-15(2)21(16(3)13-14)23-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13,22H,1-3H3 |
Clé InChI |
VHTMXGXGHDTJGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)SC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)

![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)

![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
![Ethyl S-[chloro(dimethyl)stannyl]cysteinate](/img/structure/B14008916.png)






